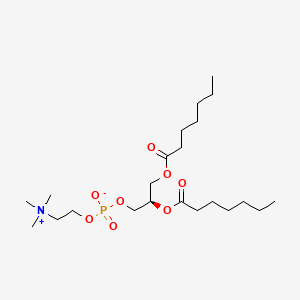

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFSPQDASPEAID-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959876 | |

| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39036-04-9 | |

| Record name | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39036-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptanoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039036049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Critical Micelle Concentration of DHPC for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid indispensable for the study of membrane proteins and in the formulation of lipid-based drug delivery systems. We will explore the experimentally determined CMC values of DHPC, the physicochemical principles governing its self-assembly, and the factors that modulate micellization. Furthermore, this guide offers a detailed, field-proven protocol for the determination of DHPC's CMC using fluorescence spectroscopy, complete with the scientific rationale behind key steps. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more precise application of DHPC in their work.

Introduction: The Pivotal Role of DHPC and its CMC

This compound (DHPC) is a synthetic, water-soluble phospholipid that has garnered significant attention in the fields of biochemistry and pharmaceutical sciences.[1][2] Its amphiphilic nature, characterized by a hydrophilic phosphocholine headgroup and two short (C7) hydrophobic acyl chains, prevents it from forming stable bilayer structures like its long-chain counterparts.[3][4] Instead, above a specific concentration in aqueous solution, DHPC monomers spontaneously self-assemble into dynamic, spheroidal aggregates known as micelles.[5][6] This concentration is termed the Critical Micelle Concentration (CMC).

The CMC is a fundamental thermodynamic property of any surfactant, including DHPC, and represents the monomer concentration at which the formation of micelles becomes favorable.[7][8] Below the CMC, DHPC exists predominantly as monomers in solution. As the concentration approaches and surpasses the CMC, any additional DHPC molecules will preferentially form micelles. This transition is marked by abrupt changes in the physicochemical properties of the solution, such as surface tension, turbidity, and conductivity, which form the basis for its experimental determination.[7][9][10]

For drug development professionals, a precise understanding of DHPC's CMC is critical for several reasons:

-

Membrane Protein Solubilization: DHPC micelles are widely used to create membrane mimetics for the solubilization, purification, and structural analysis of integral membrane proteins.[3][4][11] Operating above the CMC is essential to ensure the presence of micelles capable of encapsulating the hydrophobic domains of these proteins, thereby preserving their native conformation and activity.[3][4]

-

Drug Delivery Systems: As a component of bicelles (discoidal mixed lipid-detergent aggregates) and liposomes, DHPC plays a role in advanced drug delivery vehicles.[5][6] The CMC dictates the stability of these structures upon dilution in physiological environments and influences drug encapsulation and release kinetics.

-

Formulation Stability: Knowledge of the CMC is vital for designing stable formulations and predicting their behavior under varying conditions of concentration, temperature, and ionic strength.

The Critical Micelle Concentration of DHPC: A Data-Driven Analysis

The reported CMC of DHPC in the scientific literature exhibits some variability. This is not an indication of experimental error but rather reflects the sensitivity of the CMC to the specific experimental conditions. It is crucial to consider the context in which a CMC value is reported.

| Reported CMC (mM) | Experimental Context | Source |

| 1.4 mM | Dispersed in water. | Avanti Polar Lipids, Sigma-Aldrich[3][4] |

| ~15 mM | In aqueous solution, often in the context of DMPC/DHPC bicelle formation. | MDPI[5][6] |

| 16.5 mM | Determined for pure DHPC at 25°C as a baseline for bicelle studies. | Langmuir[12] |

The discrepancy between the ~1.4 mM and ~15-16.5 mM values is significant. The lower value is often cited by commercial suppliers and is likely determined under highly pure, ideal conditions. The higher values are frequently reported in studies involving mixed lipid systems (bicelles), where the presence of other lipids like DMPC can influence the thermodynamics of micelle formation. For practical applications, especially those involving membrane protein reconstitution or bicelle preparation, the effective CMC is often considered to be in the 15-16 mM range .[5][12]

Factors Influencing the CMC of DHPC

The self-assembly of DHPC into micelles is a thermodynamically driven process governed by the hydrophobic effect. The aggregation of the heptanoyl chains minimizes their unfavorable contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment. Several factors can shift this equilibrium and thus alter the CMC:

-

Temperature: The CMC of DHPC is relatively stable across a broad temperature range, from 11°C to 50°C.[12] This is a significant practical advantage, as it allows for experimental flexibility without drastic changes in micellar behavior.

-

Ionic Strength: The addition of salts, such as NaCl, can influence the CMC of zwitterionic surfactants like DHPC, although the effect is generally less pronounced than for ionic surfactants.[13][14] Increased ionic strength can shield electrostatic interactions between the phosphocholine headgroups, which can slightly lower the CMC by reducing repulsion and favoring aggregation.

-

Presence of Other Lipids: When mixed with long-chain phospholipids like DMPC to form bicelles, the aggregation behavior becomes more complex. The system is characterized by a "critical bicelle concentration" (CBC) rather than a simple CMC, which is dependent on the molar ratio of the two lipids.[12]

-

Purity: The presence of organic impurities can interfere with the packing of DHPC monomers into micelles, potentially altering the measured CMC.[13] Therefore, using highly pure DHPC is essential for reproducible results.[3][4]

Experimental Determination of DHPC CMC: A Protocol

Numerous methods exist for determining the CMC of surfactants, including surface tensiometry, light scattering, and conductivity measurements.[9][10][15] Here, we present a detailed protocol based on fluorescence spectroscopy using a hydrophobic probe, a highly sensitive and widely adopted technique.[8][9]

Principle of the Fluorescence Probe Method

This method leverages the change in the fluorescence properties of a hydrophobic probe, such as pyrene, as it partitions from a polar aqueous environment to the nonpolar, hydrophobic core of a micelle.[9] In an aqueous solution below the CMC, pyrene exhibits a characteristic fluorescence emission spectrum. When micelles form, pyrene preferentially moves into the hydrophobic micellar core. This change in the microenvironment causes a distinct shift in the pyrene emission spectrum, specifically in the ratio of the first and third vibronic peaks (I₁/I₃). By plotting this ratio against the logarithm of the DHPC concentration, the CMC can be identified as the point of sharpest change in the curve.

Workflow for CMC Determination

Caption: Workflow for DHPC CMC determination using a fluorescence probe.

Detailed Step-by-Step Methodology

Materials:

-

High-purity this compound (DHPC)[4]

-

Pyrene (fluorescence probe)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Appropriate buffer (e.g., PBS or Tris, pH 7.4)

-

Volumetric flasks and precision pipettes

-

Spectrofluorometer

Protocol:

-

Stock Solution Preparation (Causality: To ensure accuracy and consistency):

-

DHPC Stock (e.g., 100 mM): Accurately weigh DHPC powder and dissolve it in the desired buffer to create a concentrated stock solution. Gentle vortexing or sonication may be required for complete dissolution. Rationale: A concentrated stock allows for precise serial dilutions and minimizes weighing errors.

-

Pyrene Stock (e.g., 0.2 mM in Ethanol): Dissolve pyrene in ethanol. Pyrene has low aqueous solubility, so a solvent like ethanol is used for the stock. Rationale: Ethanol ensures pyrene is fully dissolved before being introduced to the aqueous system at a very low final concentration.

-

-

Serial Dilution Series (Causality: To bracket the expected CMC):

-

Prepare a series of DHPC solutions in buffer ranging from well below to well above the expected CMC (e.g., from 0.1 mM to 30 mM). Use the DHPC stock solution for accurate dilutions. Rationale: A wide concentration range ensures that the pre-micellar, transition, and post-micellar regions are all captured, allowing for a clear identification of the inflection point.

-

-

Probe Addition (Causality: To introduce the environmental sensor):

-

To each DHPC dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM. The final concentration of ethanol should be kept minimal (<1%) to avoid affecting micellization. Rationale: The pyrene concentration must be low enough to not influence the self-assembly of DHPC. The probe acts as a reporter, not a participant.

-

-

Equilibration (Causality: To allow the system to reach thermodynamic equilibrium):

-

Allow all samples to equilibrate for at least 30 minutes at a constant, controlled temperature (e.g., 25°C) in the dark. Rationale: Micelle formation is a dynamic equilibrium. Equilibration ensures that the measured state is stable. Pyrene is light-sensitive, so protection from light prevents photobleaching.

-

-

Fluorescence Measurement (Causality: To acquire the spectral data):

-

Set the spectrofluorometer with an excitation wavelength (λex) of approximately 335 nm.

-

Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

-

Ensure instrument parameters (e.g., slit widths) are kept constant for all measurements. Rationale: Consistency in measurement parameters is key to ensuring that any observed spectral changes are due to the changing DHPC concentration and not instrumental artifacts.

-

-

Data Analysis (Causality: To determine the CMC):

-

For each spectrum, determine the fluorescence intensity of the first (I₁, at ~373 nm) and third (I₃, at ~384 nm) vibronic peaks.

-

Calculate the intensity ratio (I₁/I₃) for each DHPC concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the DHPC concentration (log[DHPC]).

-

The resulting plot will show a sigmoidal curve. The CMC is the concentration corresponding to the inflection point (the point of maximum slope) of this curve. This can be determined by finding the maximum of the first derivative of the fitted curve. Rationale: The I₁/I₃ ratio is highly sensitive to the polarity of the probe's environment. The sharp change in this ratio provides a clear, quantitative marker for the onset of micellization.[9]

-

Conclusion

The critical micelle concentration is a defining characteristic of DHPC, fundamental to its application in membrane protein science and pharmaceutical formulations. While a value of 1.4 mM is often cited for pure DHPC in water, an effective CMC in the range of 15-16.5 mM is more representative for many biochemical applications, particularly those involving mixed lipid systems.[3][4][5][12] The choice of the appropriate CMC value must be guided by the specific experimental context. The fluorescence probe method detailed herein provides a robust and sensitive means for determining the DHPC CMC under your specific experimental conditions, ensuring greater control and reproducibility in your research and development endeavors.

References

-

Lee, S. C., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Molecules, 23(12), 3299. [Link]

-

Glover, K. J., et al. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Langmuir, 30(20), 5747-5755. [Link]

-

Avanti Polar Lipids. 07:0 PC (DHPC). [Link]

-

ResearchGate. Critical micellar concentration of DPC in various media. [Link]

-

Oliver, R. C., et al. (2007). Size and Shape of Detergent Micelles Determined by Small-Angle X-ray Scattering. The Journal of Physical Chemistry B, 111(30), 8966-8975. [Link]

-

Oliver, R. C., et al. (2013). Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. PLOS ONE, 8(5), e62488. [Link]

-

Smith, C. L., et al. (2025). Accurate determination of the preferred aggregation number of a micelle-encapsulated membrane protein dimer. bioRxiv. [Link]

-

Combet, S., et al. (2023). Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization. Data in Brief, 47, 108915. [Link]

-

Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7). [Link]

-

Smith, C. L., et al. (2025). Accurate determination of the preferred aggregation number of a micelle-encapsulated membrane protein dimer. bioRxiv. [Link]

-

Wikipedia. Critical micelle concentration. [Link]

-

ResearchGate. Methods used for determination of critical micelle concentration. [Link]

-

Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). [Link]

-

PubChem. This compound. [Link]

-

Waters. Determination of critical micelle concentration by dynamic light scattering. [Link]

-

UMCS. Determination of Critical Micelle Concentration via Conductivity Measurement. [Link]

-

CD BioSustainable. This compound. [Link]

-

Agilent Technologies. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

ResearchGate. Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. [Link]

Sources

- 1. moleculardepot.com [moleculardepot.com]

- 2. This compound - CD BioSustainable [sustainable-bio.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. 07:0 PC (DHPC) powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. avantiresearch.com [avantiresearch.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. justagriculture.in [justagriculture.in]

- 11. Buy this compound | 39036-04-9 | >98% [smolecule.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 14. agilent.com [agilent.com]

- 15. wyatt.com [wyatt.com]

An In-Depth Technical Guide to the Mechanism of Action of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Detergent

1,2-Diheptanoyl-sn-glycero-3-phosphocholine, commonly known as DHPC, is a synthetic, short-chain phospholipid that holds a pivotal role in the fields of membrane biochemistry and structural biology.[1][2] While often categorized as a detergent, its mechanism of action is more nuanced and gentle than that of traditional, harsher surfactants.[3] This unique characteristic allows it to solubilize and stabilize integral membrane proteins while preserving their native conformation and biological activity, a critical requirement for structural studies and functional assays.[4][5] This guide provides a comprehensive exploration of DHPC's core mechanisms, moving from its fundamental physicochemical properties to its sophisticated application in creating biomimetic membrane environments. We will dissect the causality behind its effectiveness, provide field-proven experimental protocols, and visualize the complex molecular interactions that make DHPC an indispensable tool for the modern researcher.

Part 1: Physicochemical Properties - The Foundation of DHPC's Action

The efficacy of DHPC is rooted in its distinct molecular structure. As an amphipathic molecule, it possesses a hydrophilic phosphocholine head group and two short, seven-carbon hydrophobic acyl chains.[4] This structure dictates its behavior in aqueous solutions. Unlike long-chain phospholipids that spontaneously form stable bilayers (vesicles), the short acyl chains of DHPC create a conical molecular shape, which favors the formation of micelles above a certain concentration.[5]

This threshold concentration is known as the Critical Micelle Concentration (CMC) , the point at which individual DHPC monomers spontaneously assemble into dynamic, spherical aggregates.[6][7] At concentrations below the CMC, DHPC exists as monomers in solution. Above the CMC, any additional DHPC will predominantly form micelles. This property is the cornerstone of its function as a detergent, as these micelles are responsible for sequestering hydrophobic molecules from their native environment.[7][]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₄NO₈P | [2] |

| Molecular Weight | 481.6 g/mol | [2] |

| Acyl Chain Length | 7 carbons (Heptanoyl) | [2] |

| Critical Micelle Concentration (CMC) | ~1.6 mM | [2] |

Part 2: Core Mechanism - Gentle Solubilization of Membrane Proteins

The primary application of DHPC is the extraction of integral membrane proteins from their native lipid bilayer environment.[9] The process is not a brute-force stripping of the protein but a carefully orchestrated disassembly of the membrane.

The prevailing mechanism suggests that DHPC's action is primarily directed at the lipid bilayer itself, rather than the embedded protein.[3][5] The process can be understood in three stages:

-

Partitioning: At concentrations below its CMC, DHPC monomers insert themselves into the native cell membrane. The bulky headgroup and short chains of DHPC act like wedges, increasing the lateral pressure and destabilizing the bilayer structure.[5]

-

Membrane Disintegration: As the concentration of DHPC approaches and surpasses its CMC, the lipid bilayer becomes saturated and begins to break apart.[]

-

Mixed Micelle Formation: The fragmented membrane components—lipids and proteins—are encapsulated into small, soluble "mixed micelles." Crucially, these micelles are composed of DHPC, native lipids, and the target protein.[3]

The genius of this mechanism lies in the preservation of the protein's immediate lipid microenvironment. DHPC is generally unable to displace the intrinsic lipids that are tightly associated with the protein's transmembrane domains.[5] This "lipid girdle" is essential for maintaining the protein's native three-dimensional structure and, consequently, its biological activity.[3][5] The DHPC molecules then shield this entire protein-lipid complex from the unfavorable aqueous environment.[3]

Visualization: Membrane Protein Solubilization Workflow

Caption: Workflow of membrane protein extraction using DHPC.

Experimental Protocol: Solubilization of a Target Membrane Protein

This protocol provides a general framework. Optimization of DHPC concentration, temperature, and incubation time is critical for each specific protein.

-

Preparation of Membranes:

-

Isolate cell membranes containing the target protein of interest using standard cell lysis and differential centrifugation techniques.

-

Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final total protein concentration of 5-10 mg/mL.

-

-

Solubilization Screening:

-

Set up a series of small-scale solubilization trials (e.g., 100 µL final volume).

-

To each trial, add a stock solution of DHPC to achieve a range of final concentrations (e.g., 5 mM, 10 mM, 15 mM, 20 mM). A common starting point is a detergent-to-protein ratio of 10:1 (w/w).[]

-

Incubate the mixtures on a gentle rotator for 1-2 hours at 4°C. Causality Note: Low temperature is used to minimize proteolytic degradation and maintain protein stability.

-

-

Separation of Solubilized Fraction:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the insoluble membrane fragments and aggregated proteins.[9]

-

-

Analysis of Supernatant:

-

Carefully collect the supernatant, which contains the solubilized protein-DHPC mixed micelles.

-

Analyze the supernatant for the presence of the target protein using SDS-PAGE and Western blotting.

-

Assess the activity of the solubilized protein using a relevant functional assay to confirm that the chosen DHPC concentration preserves its native state. Trustworthiness Note: This functional validation is a critical self-validating step to ensure the protocol's success.

-

Part 3: Advanced Mechanism - Formation of Bicelles

Beyond its role as a simple solubilizing agent, DHPC is a cornerstone in the formation of bicelles (bilayered micelles).[10][11] These discoidal structures are superior membrane mimetics for many applications, particularly for solution NMR studies of membrane proteins, because they provide a more native-like planar lipid bilayer environment.[10][12]

Bicelles are typically formed by mixing a short-chain lipid like DHPC with a long-chain lipid, most commonly 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).[11][13] The currently accepted model posits that these components self-assemble into a disc-like structure where:

-

DMPC forms the flat, planar bilayer region, mimicking the cell membrane.[12]

-

DHPC segregates to the high-curvature edge of the disc, effectively acting as a "rim" that shields the hydrophobic DMPC acyl chains from the aqueous solvent.[12]

The properties of these bicelles are highly tunable and depend critically on the molar ratio of the long-chain to short-chain lipid (the 'q' value), the total lipid concentration, and the temperature.[11][14][15] This tunability allows researchers to create membrane mimetics of varying thickness and diameter to best suit the protein under investigation.

Visualization: Bicelle Structure

Caption: Model of a DMPC/DHPC bicelle.

Experimental Protocol: Preparation of DMPC/DHPC Bicelles (q=3.5)

-

Lipid Preparation:

-

Calculate the required amounts of DMPC and DHPC for the desired final concentration and a q-ratio of 3.5 (moles DMPC / moles DHPC).

-

Dissolve the appropriate amounts of DMPC and DHPC powders in chloroform in a round-bottom flask. Causality Note: Chloroform is used to ensure the lipids are fully mixed at a molecular level.

-

-

Film Formation:

-

Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the desired aqueous buffer (e.g., buffer for NMR studies containing 10% D₂O) to the flask to achieve the target final lipid concentration (e.g., 20% w/v).

-

Vortex the mixture vigorously. The solution will appear milky.

-

-

Formation of Bicelles:

-

Subject the milky suspension to several freeze-thaw cycles. This is achieved by alternately placing the sample in liquid nitrogen until frozen and then in a warm water bath (e.g., 40°C) until fully thawed. Repeat 5-7 times. Causality Note: This process helps to break up large lipid aggregates and promotes the uniform formation of bicelles.

-

After the final thaw cycle, vortex thoroughly. The solution should become clear, indicating the formation of small, isotropic bicelles.

-

-

Quality Control:

Part 4: Interactions with Cellular Systems

While DHPC is primarily used as an in vitro tool, its fundamental properties as a lipid-like surfactant mean it can interact with and perturb live cell membranes. At sufficient concentrations, it can induce cytotoxicity, likely through membrane solubilization leading to a loss of integrity.[2]

However, more subtle interactions are also possible. As a glycerophosphocholine, its structure is related to key lipid signaling molecules.[16] For instance, the diacylglycerol (DAG) backbone is a crucial second messenger in many signaling pathways.[17] While DHPC itself is not a direct signaling molecule, its integration into the plasma membrane could theoretically alter the local physical environment (e.g., curvature stress, fluidity), which can allosterically modulate the activity of membrane-bound enzymes and receptors involved in signal transduction.[16]

A specific biological effect that has been documented is the ability of DHPC to inhibit the formation of insulin amyloid fibrils and reduce their associated cytotoxicity.[2] This suggests a mechanism where DHPC micelles interact with fibrillation intermediates, sequestering them and preventing their aggregation into toxic species.

Visualization: Hypothetical Perturbation of Cell Signaling

Sources

- 1. This compound | C22H44NO8P | CID 181610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC): Properties and Applications in Membrane Protein Research

Introduction

In the realm of membrane protein biochemistry and structural biology, the selection of an appropriate solubilizing agent is paramount to preserving the native structure and function of these notoriously challenging molecules.[1] 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain synthetic phospholipid, has emerged as a superior detergent for the solubilization and subsequent biophysical characterization of membrane proteins.[1][2] Its unique amphipathic nature, characterized by a hydrophilic phosphocholine headgroup and short C6 acyl chains, allows for the gentle extraction of membrane proteins from the lipid bilayer while minimizing denaturation.[1] This guide provides a comprehensive overview of the physical and chemical properties of DHPC, and details its critical role in the formation of bicelles and nanodiscs, two indispensable tools in modern membrane protein research.

Physicochemical Properties of DHPC

The utility of DHPC in membrane protein research is intrinsically linked to its distinct physical and chemical characteristics. These properties govern its behavior in aqueous solutions and its interactions with both membrane proteins and other lipids.

Core Properties

DHPC is a zwitterionic phospholipid with a phosphocholine headgroup and two six-carbon acyl chains esterified to the glycerol backbone. This structure imparts its detergent-like properties, enabling it to form micelles in aqueous solutions above a certain concentration.

| Property | Value | Source(s) |

| Molecular Formula | C20H40NO8P | [3][4][5][6] |

| Molecular Weight | 453.51 g/mol | [4][5][7] |

| Critical Micelle Concentration (CMC) | 1.4 - 15 mM | [6][8][9] |

| Form | Powder or solution in chloroform | [4] |

| Storage Temperature | -20°C | [3][4][5][9][10][11] |

Solubility and Stability

DHPC exhibits solubility in various organic solvents and is also water-soluble, a key attribute for its use in biochemical assays.[3][6] It is soluble in ethanol, DMSO, and a chloroform:methanol:water mixture (65:25:4) at 5mg/mL.[6] Furthermore, DHPC is stable over a wide pH range (4-10) and is not readily oxidized, contributing to its versatility in different experimental conditions.[9]

The Role of DHPC in Membrane Protein Solubilization

The primary application of DHPC in membrane protein research lies in its ability to gently extract these proteins from their native lipid environment. Unlike harsh detergents that can strip away essential boundary lipids and lead to protein denaturation, DHPC's mechanism of action is more subtle. Evidence suggests that DHPC primarily interacts with the lipid bilayer, breaking it down into small, mixed micelles where the protein remains associated with its preferred native lipids.[2] This preservation of the immediate lipid microenvironment is crucial for maintaining the protein's conformational integrity and biological activity.[1][2]

The solubilization process typically occurs at DHPC concentrations of 10-20 mM, resulting in mixed protein-lipid-DHPC micelles with a size range of 5 to 8 nm.[2] A significant advantage of DHPC is that the native conformation and enzymatic activity of the solubilized proteins are often retained over a broad range of DHPC concentrations, up to 40 mM.[9]

DHPC in the Formation of Bicelles and Nanodiscs

Beyond its role as a solubilizing agent, DHPC is a fundamental component in the self-assembly of bicelles and nanodiscs, which are powerful platforms for the structural and functional analysis of membrane proteins.

Bicelles: Disc-Shaped Micelles for NMR Studies

Bicelles are discoidal, lipid-based structures typically formed by mixing a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), with a short-chain phospholipid like DHPC.[8] In this arrangement, the long-chain lipids form a planar bilayer, while the short-chain DHPC molecules are thought to segregate to the high-curvature rim of the disc, effectively shielding the hydrophobic acyl chains of the DMPC from the aqueous environment.

The size and phase behavior of DMPC/DHPC bicelles are highly dependent on the molar ratio of the two lipids (q = [DMPC]/[DHPC]), the total lipid concentration, and the temperature.[8][12] For instance, at a q ratio of 0.5, bicellar structures are reliably formed at total lipid concentrations above 50 mM. These discoidal assemblies provide a more native-like lipid bilayer environment for membrane proteins compared to spherical micelles, making them particularly well-suited for solution NMR studies.

Caption: Chemical structure of DHPC.

Nanodiscs: A Defined Bilayer System

Nanodiscs represent a more defined and stable membrane mimetic system compared to bicelles. They consist of a small patch of a phospholipid bilayer encircled by two copies of a "membrane scaffold protein" (MSP), which is an engineered apolipoprotein.[13] DHPC plays a crucial role in the self-assembly process of nanodiscs, although it is typically removed in the final preparation.

The formation of nanodiscs involves the initial solubilization of the desired long-chain phospholipid (e.g., DMPC or POPC) and the target membrane protein with a detergent, often sodium cholate. This mixture is then combined with the MSP. The subsequent removal of the detergent, either through dialysis or the addition of adsorbent beads, triggers the self-assembly of the nanodisc, where the MSPs wrap around a patch of the lipid bilayer, encapsulating the membrane protein.[14][15][16][17]

Caption: Formation of a bicelle from DMPC and DHPC.

Experimental Protocols

Protocol 1: Preparation of DMPC/DHPC Bicelles

This protocol describes a general method for preparing DMPC/DHPC bicelles suitable for various biophysical studies.[18]

Materials:

-

DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)

-

DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine)

-

Buffer solution (e.g., 10mM phosphate buffer, pH 6.6, 0.15 mM sodium azide, 93% H2O, 7% D2O)[18]

Procedure:

-

Lipid Mixture Preparation: Weigh out the desired amounts of DMPC and DHPC to achieve the target q-ratio (e.g., q=3.0). For a 15% (w/v) total lipid concentration, a common starting point is to add buffer to a lyophilized lipid mixture.[18] For example, for 50 mg of lipid mixture, add 280 mg of buffer.[18]

-

Hydration: Allow the lipid mixture to hydrate at room temperature (18-22°C) for several hours. Hydration time can vary depending on the q-ratio; mixtures with q = 2.8-3.0 may hydrate in 2-3 hours, while those with q = 3.25-3.5 may require up to 24 hours.[18]

-

Accelerated Hydration (Optional): To expedite hydration, the mixture can be heated to 40°C for 10 minutes, cycled back to 18°C, and this process repeated twice, followed by brief vortexing.[18]

-

Bicelle Formation: The mixture should become a clear, viscous solution upon complete hydration, indicating the formation of bicelles.

-

Incorporation of Membrane Protein: For studies involving membrane proteins, the protein solution can be added to the pre-formed bicelle solution, typically at a 2:1 volume ratio of protein solution to bicelle solution.[18]

Protocol 2: General Workflow for Nanodisc Formation

This protocol outlines the fundamental steps for the self-assembly of nanodiscs incorporating a membrane protein.

Materials:

-

Target membrane protein, purified and solubilized in a suitable detergent.

-

Long-chain phospholipid (e.g., DMPC)

-

Membrane Scaffold Protein (MSP)

-

Sodium cholate

-

Detergent removal system (e.g., dialysis tubing or adsorbent beads like Bio-Beads)

-

Assembly buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

Procedure:

-

Lipid Solubilization: Prepare a solution of the long-chain phospholipid (e.g., DMPC) in the assembly buffer containing sodium cholate. The cholate concentration should be above its CMC.

-

Mixing of Components: Combine the solubilized lipid, the purified membrane protein (also in a detergent-containing buffer), and the MSP in a microcentrifuge tube. The molar ratios of these components need to be optimized for each specific membrane protein.

-

Incubation: Incubate the mixture at a temperature above the phase transition temperature of the long-chain lipid for 1-2 hours to allow for equilibration.

-

Detergent Removal: Remove the detergent to initiate nanodisc self-assembly.

-

Purification: After detergent removal, purify the assembled nanodiscs from empty nanodiscs and aggregated material using size-exclusion chromatography.

Caption: General experimental workflow for nanodisc formation.

Handling and Storage of DHPC

Proper handling and storage of DHPC are crucial to maintain its integrity and ensure reproducible experimental results.

-

Storage of Powder: DHPC powder, being a saturated lipid, is relatively stable. It should be stored in a glass container with a Teflon-lined closure at -20°C.[10][11] Before opening, the container should be allowed to warm to room temperature to prevent moisture condensation.[10][11]

-

Storage of Organic Solutions: When supplied in an organic solvent like chloroform, DHPC should be stored in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (argon or nitrogen).[10][11] It is critical to avoid using plastic containers or pipette tips for handling organic solutions of lipids, as plasticizers can leach into the solution.[10][11]

Conclusion

1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a cornerstone reagent in the field of membrane protein research. Its well-characterized physical and chemical properties, particularly its mild detergent action and its ability to form self-assembling structures like bicelles and nanodiscs, have made it an invaluable tool for the solubilization, stabilization, and biophysical analysis of membrane proteins. A thorough understanding of its properties and the experimental methodologies for its application, as outlined in this guide, is essential for researchers aiming to unravel the complexities of this important class of proteins.

References

- Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. PubMed.

- Understanding DHPC for Superior Membrane Protein Research.

- 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | Biochemical Assay Reagent. MedChemExpress.

- Temperature Dependence of DMPC/DHPC Mixing in a Bicellar Solution and Its Structural Implic

- Thermotropic and barotropic phase behavior of dihexadecylphosph

- Analysing DHPC/DMPC bicelles by diffusion NMR and multivari

- Bicelle Preper

- Disc-shaped micelles, so-called bicelles are formed by DMPC and DHPC.

- 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611. PubChem.

- Critical micellar concentration of DPC in various media.

- Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI.

- 07:0 PC (DHPC). Avanti Polar Lipids.

- 1,2-dihexanoyl-sn-glycero-3-phosphocholine. ChemicalBook.

- 1,2-Dihexanoyl-sn-glycero-3-phosphocholine solution. Sigma-Aldrich.

- 1,2-Dihexanoyl-sn-glycero-3-phosphocholine. Sigma-Aldrich.

- Buy 06:0 PC (DHPC) Lipids. Avanti Polar Lipids.

- 07:0 PC (DHPC) powder 99 (TLC) Avanti Polar Lipids. Sigma-Aldrich.

- 07:0 PC (DHPC) powder 99 (TLC) Avanti Polar Lipids. Sigma-Aldrich.

- 07:0 PC (DHPC) 99 (TLC) chloroform Avanti Polar Lipids. Sigma-Aldrich.

- Storage and handling of Avanti Research lipids. Avanti Polar Lipids.

- Storage & Handling of Lipids.

- Avanti Research™ FAQs. Sigma-Aldrich.

- Optimized Phospholipid Bilayer Nanodiscs Facilitate High-Resolution Structure Determin

- Membrane Scaffold Proteins: Nanodisc Form

- Protocols for Preparation of Nanodiscs. Sligar Lab, University of Illinois.

- Rapid preparation of nanodiscs for biophysical studies. OSTI.GOV.

- Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids. Cube Biotech.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-DIHEXANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 34506-67-7 [m.chemicalbook.com]

- 4. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine solution,20mg/mLCHCl3, =99 34506-67-7 [sigmaaldrich.com]

- 5. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine solution,20mg/mLCHCl3, =99 34506-67-7 [sigmaaldrich.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. avantiresearch.com [avantiresearch.com]

- 11. stratech.co.uk [stratech.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimized Phospholipid Bilayer Nanodiscs Facilitate High-Resolution Structure Determination of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Membrane Scaffold Proteins: Nanodisc Formation [sigmaaldrich.cn]

- 15. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]

- 16. osti.gov [osti.gov]

- 17. cube-biotech.com [cube-biotech.com]

- 18. avantiresearch.com [avantiresearch.com]

The Energetic Dance of Self-Assembly: A Technical Guide to the Thermodynamics of DHPC Micelle Formation

Foreword: The Unseen Architects of Nanoscience

In the intricate world of drug development, diagnostics, and fundamental biological research, the spontaneous self-assembly of molecules into ordered structures is a cornerstone of innovation. Among these molecular architects, 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) holds a place of prominence. Its short acyl chains bestow upon it the ability to form dynamic, well-defined micelles in aqueous environments, making it an invaluable tool for solubilizing membrane proteins, creating model membrane systems, and serving as a nanocarrier for therapeutic agents.[1] Understanding the thermodynamic forces that govern the formation of these micelles is not merely an academic exercise; it is a critical prerequisite for harnessing their full potential. This guide provides a deep dive into the thermodynamic principles underpinning DHPC micelle formation, offering researchers, scientists, and drug development professionals a comprehensive understanding of the "why" behind the "how," and empowering them to rationally design and control these powerful nanoscale systems.

I. The Genesis of Order: Fundamental Principles of Micellization

The formation of micelles is a fascinating example of emergent behavior, where individual amphiphilic molecules, like DHPC, spontaneously organize into supramolecular assemblies. This process is not driven by the formation of strong covalent bonds but rather by a subtle interplay of non-covalent interactions, governed by the fundamental laws of thermodynamics.

The Hydrophobic Effect: A Reluctant Alliance

The primary driving force behind the self-assembly of DHPC into micelles is the hydrophobic effect.[2][3][4] This is not an attractive force between the hydrophobic acyl chains of DHPC, but rather a consequence of the thermodynamic unfavorability of accommodating these nonpolar chains within the highly structured hydrogen-bonding network of water.[5]

When individual DHPC molecules (unimers) are dispersed in water at low concentrations, the surrounding water molecules are forced to form ordered, cage-like structures, often referred to as "clathrate" or "iceberg" structures, around the hydrophobic tails. This ordering of water molecules represents a significant decrease in the entropy (disorder) of the system, which is thermodynamically unfavorable.[2][5]

To minimize this entropic penalty, the system seeks a configuration that reduces the interfacial area between the hydrophobic chains and water. This is achieved through the aggregation of DHPC molecules, where the hydrophobic tails sequester themselves into a nonpolar core, shielded from the aqueous environment, while the hydrophilic phosphocholine headgroups remain exposed to the water.[2][6] This process liberates the ordered water molecules, leading to a substantial increase in the overall entropy of the system, which is the dominant thermodynamic driving force for micellization.[2][6]

Diagram: The Hydrophobic Effect Driving Micelle Formation

Caption: Workflow for determining thermodynamic parameters of DHPC micellization using ITC.

Other Supporting Techniques

While ITC is a primary tool, other techniques can provide complementary information:

-

Fluorescence Spectroscopy: Using fluorescent probes that partition into the hydrophobic micellar core can be used to determine the CMC. [7]* Dynamic Light Scattering (DLS): DLS can be used to measure the size of the DHPC micelles, providing information about their aggregation number.

-

Differential Scanning Calorimetry (DSC): DSC can be used to study the phase transitions of lipid systems, which can be influenced by the presence of micelles. [8][9]

IV. The Influence of Environmental Factors

The delicate thermodynamic balance governing DHPC micelle formation can be perturbed by changes in the solution environment.

Effect of Temperature

As previously discussed, temperature has a profound effect on the CMC and the thermodynamic parameters of micellization. [7][10]For DHPC, an increase in temperature generally leads to a decrease in the CMC up to a certain point, after which it may increase again. [7]This complex behavior arises from the temperature-dependent nature of the hydrophobic effect and van der Waals interactions.

Effect of Pressure

High pressure can also influence micelle formation. Generally, an increase in pressure favors a decrease in the volume of the system. The effect of pressure on DHPC micellization will depend on the volume change upon micellization (ΔVmic). If ΔVmic is positive (i.e., the volume of the micellar state is greater than the sum of the volumes of the individual components), an increase in pressure will disfavor micelle formation and increase the CMC. Conversely, if ΔVmic is negative, high pressure will favor micellization. Studies on other lipid systems have shown that pressure can induce phase transitions and alter the curvature of lipid assemblies. [8][11]

Effect of Solutes and Co-solvents

The presence of salts, buffers, and other co-solvents can significantly impact the thermodynamics of DHPC micelle formation.

-

Salts: The addition of electrolytes can decrease the CMC of ionic surfactants due to the screening of electrostatic repulsions between the headgroups. For zwitterionic surfactants like DHPC, the effect of salt is generally less pronounced but can still influence the hydration of the headgroups and the structure of water, thereby affecting the hydrophobic effect.

-

Co-solvents: Organic co-solvents can either promote or inhibit micellization depending on their nature. For example, the addition of a solvent that is more nonpolar than water can weaken the hydrophobic effect and increase the CMC.

V. Practical Implications and Future Directions

A thorough understanding of the thermodynamics of DHPC micelle formation is paramount for its effective application in various fields.

-

Drug Delivery: By tuning the thermodynamic stability of DHPC micelles through changes in temperature, pH, or the inclusion of co-lipids, it is possible to design "smart" drug delivery systems that release their cargo in response to specific physiological cues. [12]* Membrane Protein Research: The ability to control the formation and stability of DHPC micelles is crucial for the solubilization and structural determination of membrane proteins, where maintaining the native conformation of the protein is essential.

-

Biophysical Studies: DHPC micelles serve as well-defined model systems for studying lipid-protein interactions, the partitioning of molecules into lipid environments, and the fundamental principles of self-assembly.

Future research in this area will likely focus on the development of more complex, multi-component micellar systems with tailored thermodynamic properties for specific applications. The use of computational modeling and simulation, in conjunction with advanced experimental techniques, will continue to provide deeper insights into the intricate dance of forces that govern the self-assembly of these versatile nanostructures.

VI. Conclusion

The formation of DHPC micelles is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions, with the hydrophobic effect playing the lead role. By understanding and quantifying these thermodynamic forces, researchers can predict, control, and manipulate the self-assembly of DHPC to create sophisticated nanoscale systems for a wide range of scientific and technological applications. The principles and experimental approaches outlined in this guide provide a solid foundation for both fundamental research and the rational design of innovative micelle-based technologies.

References

- Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic. (2023). Journal of Molecular Liquids, 372, 121199.

-

Maruyama, S., Matsuki, H., Ichimori, H., & Kaneshina, S. (1996). Thermotropic and barotropic phase behavior of dihexadecylphosphatidylcholine bilayer membrane. Chemistry and Physics of Lipids, 82(2), 125-132. [Link]

- Thermotropic and barotropic phase transitions of dilauroylphosph

-

Galvagnion, C., et al. (2016). Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein. FEBS Letters, 590(13), 1944-1956. [Link]

-

Micelle formation, structures, and metrology of functional metal nanoparticle compositions. (2021). APL Materials, 9(7), 070902. [Link]

-

The various phospholipid aggregates. (n.d.). Lipoid. [Link]

-

The Effect of Temperature and Pressure on the Self-assembly of Dipalmitoylphosphatidylcholine Using Coarse-Grained Molecular Dynamics. (n.d.). SciSpace. [Link]

-

Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. (2020). Molecules, 25(23), 5694. [Link]

-

Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. (2018). Membranes, 8(4), 115. [Link]

-

Modeling the Self-Assembly and Stability of DHPC Micelles Using Atomic Resolution and Coarse Grained MD Simulations. (2012). Journal of Chemical Theory and Computation, 8(10), 3858-3868. [Link]

-

Critical Micelle Formation. (n.d.). MRSEC Education Group. [Link]

-

Micelle Formation. (n.d.). Max Planck Institute of Colloids and Interfaces. [Link]

-

Thermodynamics of micellization. (n.d.). Wikipedia. [Link]

-

Experimental Determination of Micelle Shape and Size in Aqueous Solutions of Dodecyl Ethoxy Sulfates. (1998). Langmuir, 14(25), 7245-7254. [Link]

-

Micelle Formation and the Hydrophobic Effect. (2015). ResearchGate. [Link]

-

Calorimetric investigations of saturated mixed-chain phosphatidylcholine bilayer dispersions. (1981). Biochemistry, 20(14), 4041-4047. [Link]

-

Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer. (2001). Chemistry and Physics of Lipids, 109(2), 149-158. [Link]

-

The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature. (2014). Journal of Materials and Environmental Science, 5(6), 1877-1884. [Link]

-

Bilayer and Micelle formation by Amphiphilic molecules. (2017). YouTube. [Link]

-

Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. (2008). Physical Chemistry Chemical Physics, 10(30), 4449-4464. [Link]

-

Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein. (2013). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1735-1743. [Link]

-

Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. (2018). ResearchGate. [Link]

-

Pressure effects on lipids and bio-membrane assemblies. (2013). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(10), 2323-2331. [Link]

-

The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. (2007). Science Alert. [Link]

-

Isothermal Titration Calorimetry and Differential Scanning Calorimetry of DPPC membranes and ethanol. (2015). Niels Bohr Institutet. [Link]

-

Micellization Thermodynamics and the Nature of Enthalpy-Entropy Compensation. (2017). ResearchGate. [Link]

-

Thermodynamics of Micelle Formation. (n.d.). Semantic Scholar. [Link]

-

Critical micelle concentration. (n.d.). Wikipedia. [Link]

-

Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. (2020). ResearchGate. [Link]

-

Polymeric micelle stability. (2013). Journal of Controlled Release, 169(3), 180-188. [Link]

-

Enthalpy-driven micellization of oligocarbonate-fluorene end-functionalized Poly(ethylene glycol). (2014). Journal of Nanomaterials, 2014, 1-8. [Link]

-

The Effects of Lipids on α-Synuclein Aggregation In Vitro. (2023). Biomolecules, 13(10), 1476. [Link]

-

Thermodynamics of micellization. (n.d.). Wikipedia. [Link]

-

Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. (2020). Molecules, 25(23), 5694. [Link]

-

The influence of Zwitterionic and anionic phospholipids on protein aggregation. (2019). International Journal of Molecular Sciences, 20(12), 3023. [Link]

-

Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein. (2013). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1735-1743. [Link]

-

Aggregation behaviour of a phospholipid based on D‐(‐)‐threitol. (1998). Chemistry and Physics of Lipids, 94(1), 1-11. [Link]

-

Thermal Behavior of Critical Micelle Concentration from the Standpoint of Flory-Huggins Model. (2002). Journal of the Korean Chemical Society, 46(5), 415-420. [Link]

-

Thermodynamic parameters of the phase transitions of DHPE at different concentrations of NaSCN and sucrose. (2001). ResearchGate. [Link]

-

Microscopical Evaluation of the Effects of High-Pressure Processing on Milk Casein Micelles. (2021). Foods, 10(7), 1632. [Link]

-

Description of Temperature Dependence of Critical Micelle Concentration. (2003). Bulletin of the Korean Chemical Society, 24(10), 1449-1452. [Link]

-

Vesicle-micelle transformation of phosphatidylcholine/octyl-β-D-glucopyranoside mixtures as detected with titration calorimetry. (1997). Biophysical Journal, 72(6), 2630-2641. [Link]

-

Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine. (1993). Biophysical Journal, 65(5), 2003-2011. [Link]

-

Calorimetric studies of the interactions between micelle-forming and bilayer-forming amphiphiles. (1998). Journal of Thermal Analysis and Calorimetry, 51(1), 173-189. [Link]

-

Dynamical Phase Transitions and their Relation to Thermodynamic Glass Physics. (2020). arXiv. [Link]

-

Modeling the Self-Assembly and Stability of DHPC Micelles Using Atomic Resolution and Coarse Grained MD Simulations. (2012). Figshare. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. phospholipid-research-center.com [phospholipid-research-center.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. d-nb.info [d-nb.info]

- 8. Thermotropic and barotropic phase behavior of dihexadecylphosphatidylcholine bilayer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scialert.net [scialert.net]

- 11. Pressure effects on lipids and bio-membrane assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

The Biphasic Dance: A Technical Guide to the Phase Behavior of DHPC and DMPC Mixtures

This guide provides an in-depth exploration of the phase behavior of binary mixtures of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the principles governing the self-assembly of these lipids and the practical methodologies for their characterization. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Allure of Phospholipid Self-Assembly

The spontaneous organization of phospholipids in aqueous environments into structures like micelles, vesicles, and bicelles is a cornerstone of biophysics and a critical tool in membrane protein structural biology and drug delivery. The mixture of a long-chain lipid, DMPC, and a short-chain lipid, DHPC, is a particularly versatile system, renowned for its ability to form discoidal structures known as bicelles.[1] These structures present a more native-like planar bilayer environment compared to traditional micelles, making them invaluable for studying the structure and function of membrane-associated proteins.[2][3] The phase behavior of DHPC/DMPC mixtures is exquisitely sensitive to composition, total lipid concentration, and temperature, allowing for precise control over the size and morphology of the resulting aggregates.[4][5]

The Cast of Characters: DMPC and DHPC

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC): A C14:0 saturated phosphatidylcholine, DMPC is a bilayer-forming lipid. Above its characteristic gel-to-liquid crystalline phase transition temperature (Tm) of approximately 23-24°C, DMPC forms fluid, disordered bilayers.[4][6] Below this temperature, it exists in a more ordered, gel-like state. The critical vesicle concentration (cvc) of DMPC is very low, around 6 nM.[4]

1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC): With its short C6:0 acyl chains, DHPC acts as a detergent. It has a much higher critical micelle concentration (CMC) of approximately 15-16.5 mM. Above its CMC, DHPC monomers self-assemble into small, spherical micelles.

The significant difference in their acyl chain lengths and critical aggregation concentrations is the primary driver for the rich phase behavior observed in their mixtures.

The Phase Diagram: A Map of Self-Assembled Morphologies

The phase behavior of DHPC/DMPC mixtures can be visualized through a phase diagram, which maps the different structures formed as a function of the molar ratio of the two lipids (often expressed as q = [DMPC]/[DHPC]), total lipid concentration, and temperature. While a complete, universally agreed-upon phase diagram remains a subject of ongoing research, a general consensus has emerged from numerous studies.[4][6][7][8]

At a constant temperature, for instance 20°C (below the Tm of DMPC), the morphology of the aggregates is highly dependent on the DHPC fraction (XDHPC) and the total lipid concentration. Generally, at low DHPC fractions, larger structures such as vesicles or lamellar sheets predominate.[4][6] As the proportion of DHPC increases, these larger structures are progressively solubilized into smaller, discoidal bicelles.[7] At very high DHPC fractions, the system is dominated by DHPC micelles, with some DMPC likely incorporated into them.

The following diagram illustrates a simplified representation of the key morphological transitions in DHPC/DMPC mixtures.

Caption: Morphological transitions in DHPC/DMPC mixtures.

Key Morphological States:

-

Vesicles and Lamellar Phases: At low DHPC concentrations, DMPC dominates, forming extended bilayer structures like vesicles or multilamellar sheets.[4][6]

-

Bicelles: In a specific range of compositions and concentrations, the mixture forms discoidal aggregates where a planar bilayer of DMPC is rimmed by a curved region of DHPC.[1] These are the structures most sought after for NMR studies of membrane proteins.

-

Micelles: At high DHPC concentrations, the system behaves more like a detergent solution, forming small, mixed micelles.[9]

Temperature plays a crucial role, primarily by influencing the phase state of the DMPC. Below the Tm of DMPC, the bilayer portion of the bicelles is in a gel or solid-ordered phase.[4] Above the Tm, it transitions to a liquid-disordered phase. This transition significantly affects the properties and stability of the bicelles.[5]

Experimental Characterization: Probing the Nanoscale Landscape

A multi-technique approach is essential for a comprehensive understanding of the phase behavior of DHPC/DMPC mixtures.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow associated with thermal transitions in a sample as a function of temperature. It is a powerful tool for determining the Tm of DMPC in the mixed system and observing how it is affected by the presence of DHPC.[10][11]

Experimental Protocol:

-

Sample Preparation: Prepare a series of DHPC/DMPC mixtures with varying molar ratios in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The total lipid concentration is typically in the range of 10-20 mM.

-

Instrument Setup: Calibrate the DSC instrument with appropriate standards (e.g., indium and water).

-

Measurement:

-

Load a precise amount of the lipid suspension into a sample pan and an equal volume of buffer into a reference pan.

-

Seal the pans hermetically.

-

Perform a heating scan from a temperature well below the expected Tm of DMPC (e.g., 5°C) to a temperature well above it (e.g., 40°C) at a controlled scan rate (e.g., 1°C/min).

-

Record the differential heat flow between the sample and reference pans.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak at the Tm. The peak's position, width, and enthalpy can provide information about the phase transition and the cooperativity of the lipids.

Causality: The presence of DHPC can broaden and shift the DMPC phase transition, indicating mixing and disruption of the pure DMPC bilayer.

Small-Angle Neutron Scattering (SANS)

Principle: SANS is a technique that uses the scattering of neutrons by a sample to probe its structure on the nanometer scale. By exploiting the different scattering length densities of hydrogen and deuterium (contrast variation), SANS can provide detailed information about the size, shape, and internal structure of the lipid aggregates.[12][13][14]

Experimental Protocol:

-

Sample Preparation: Prepare DHPC/DMPC mixtures in D2O-based buffers to enhance the contrast between the lipids and the solvent. Specific deuteration of either DMPC or DHPC can be used to highlight different components of the aggregates.

-

Instrument Setup: The experiment is performed at a dedicated SANS instrument at a neutron source. The instrument is configured to cover a specific range of scattering vectors (q), which determines the length scales probed.

-

Measurement: The sample is placed in a quartz cuvette, and the scattering pattern of neutrons is recorded on a 2D detector.

-

Data Analysis: The 2D scattering data is radially averaged to obtain a 1D scattering curve (intensity vs. q). This curve is then fitted with mathematical models that describe the shape and size of the scattering objects (e.g., spheres for micelles, discs for bicelles, or lamellar models for vesicles).

Causality: The choice of D2O and deuterated lipids is crucial for generating sufficient contrast to resolve the structure of the aggregates. The q-range of the measurement dictates the size of the structures that can be accurately characterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for studying the structure, dynamics, and phase behavior of lipid systems at the atomic level. 31P NMR is particularly useful for distinguishing between different lipid phases, as the chemical shift anisotropy of the phosphate headgroup is sensitive to the local environment and dynamics.[15][16][17][18]

Experimental Protocol:

-

Sample Preparation: Prepare DHPC/DMPC samples in a suitable buffer, often containing a small percentage of D2O for the spectrometer's lock signal.

-

Instrument Setup: The experiments are performed on a high-field NMR spectrometer equipped with a suitable probe.

-

Measurement:

-

Acquire 31P NMR spectra at different temperatures, spanning the range of interest for phase transitions.

-

For isotropic phases (micelles, small bicelles), a single, sharp resonance is typically observed.

-

For anisotropic phases (larger bicelles, vesicles), a broader powder pattern is observed due to the restricted motion of the phosphate headgroup.

-

-

Data Analysis: The lineshape of the 31P NMR spectrum provides direct information about the phase state of the lipids. Changes in the lineshape with temperature or composition indicate phase transitions.

Causality: The motional averaging of the phosphate headgroup is different in isotropic and anisotropic phases, leading to distinct and easily distinguishable 31P NMR lineshapes.

The following diagram illustrates a typical workflow for characterizing DHPC/DMPC mixtures.

Caption: Experimental workflow for DHPC/DMPC characterization.

Quantitative Data Summary

| Parameter | DHPC | DMPC | Reference |

| Acyl Chain | C6:0 | C14:0 | |

| Tm | N/A (micelle former) | ~23-24 °C | [6] |

| CMC/CVC | ~15-16.5 mM | ~6 nM | [4] |

Applications in Drug Development and Structural Biology

The well-defined and tunable nature of DHPC/DMPC mixtures makes them highly valuable in several areas:

-

Membrane Protein Structural Biology: Bicelles provide a membrane-like environment that can solubilize and stabilize membrane proteins for structural studies by solution and solid-state NMR.[2][3][19] The ability to control the size of the bicelles is crucial for optimizing NMR experiments.

-

Drug Delivery: The self-assembling properties of these lipids can be harnessed to create novel drug delivery vehicles. The phase behavior can be manipulated to control the encapsulation and release of therapeutic agents.

-

Biophysical Studies of Lipid-Protein Interactions: DHPC/DMPC systems serve as excellent model membranes for investigating the interactions of peptides and proteins with lipid bilayers.[20]

Conclusion

The phase behavior of DHPC and DMPC mixtures is a rich and complex field of study with significant practical implications. A thorough understanding of the interplay between composition, concentration, and temperature is essential for harnessing the full potential of this versatile lipid system. By employing a combination of complementary experimental techniques and a rigorous, protocol-driven approach, researchers can effectively navigate the intricate phase landscape of DHPC/DMPC mixtures to advance our understanding of biological membranes and develop new technologies in drug delivery and structural biology.

References

-

Taguchi, S., Suga, K., Hayashi, K., & Umakoshi, H. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Membranes, 8(4), 115. [Link]

-

Lundbæk, J. A., & Andersen, O. S. (2015). Analysing DHPC/DMPC bicelles by diffusion NMR and multivariate decomposition. Chemistry and Physics of Lipids, 192, 46-53. [Link]

-

Lundbæk, J. A., & Andersen, O. S. (2015). Analysing DHPC/DMPC bicelles by diffusion NMR and multivariate decomposition. PubMed, 26499014. [Link]

-

Taguchi, S., Suga, K., Hayashi, K., & Umakoshi, H. (2018). Phase diagram for DMPC/DHPC assemblies at 20 °C, investigated by... ResearchGate. [Link]

-

Avanti Polar Lipids. (n.d.). Bicelle Preparation. Avanti Polar Lipids. [Link]

-

Unknown. (n.d.). Disc-shaped micelles, so-called bicelles are formed by DMPC and DHPC.... ResearchGate. [Link]

-

Triba, M. N., Warschawski, D. E., & Devaux, P. F. (2005). Reinvestigation by Phosphorus NMR of Lipid Distribution in Bicelles. Biophysical Journal, 88(3), 1887-1901. [Link]

-

Vold, R. R., & Prosser, R. S. (2001). Temperature Dependence of DMPC/DHPC Mixing in a Bicellar Solution and Its Structural Implications. Langmuir, 17(9), 2624-2633. [Link]

-

Heberle, F. A., & Feigenson, G. W. (2011). Phase Studies of Model Biomembranes: Complex Behavior of DSPC/DOPC/Cholesterol. Cold Spring Harbor Perspectives in Biology, 3(4), a004730. [Link]

-

Prosser, R. S., Hwang, J. S., & Vold, R. R. (2007). Thermal stabilization of DMPC/DHPC bicelles by addition of cholesterol sulfate. Magnetic Resonance in Chemistry, 45(10), 836-840. [Link]

-

Harroun, T. A., Koslowsky, M., Nieh, M. P., de Lannoy, C. F., Raghunathan, V. A., & Katsaras, J. (2005). Comprehensive Examination of Mesophases Formed by DMPC and DHPC Mixtures. Langmuir, 21(12), 5356-5361. [Link]

-

Arora, A., Abildgaard, F., Bushweller, J. H., & Tamm, L. K. (2001). Transverse relaxation-optimized NMR spectroscopy with the outer membrane protein OmpX in dihexanoyl phosphatidylcholine micelles. Journal of Biomolecular NMR, 20(3), 243-252. [Link]

-

Vist, M. R., & Davis, J. H. (1990). Small-angle neutron scattering study of lateral phase separation in dimyristoylphosphatidylcholine-cholesterol mixed membranes. Biochemistry, 29(2), 451-464. [Link]

-

Wikipedia. (n.d.). Lipid bilayer phase behavior. Wikipedia. [Link]

-

Bryant, S. J., et al. (2011). A small-angle neutron scattering study of biologically relevant mixed surfactant micelles comprising 1,2-diheptanoyl-sn-phosphatidylcholine and sodium dodecyl sulfate or dodecyltrimethylammonium bromide. Soft Matter, 7(22), 10837-10846. [Link]

-

Unknown. (n.d.). Experimental DSC thermograms for DMPC (a) and DPPC (b) liposomes.... ResearchGate. [Link]

-

Unknown. (n.d.). (A) ²H static NMR spectra of: (top) d54-DMPC/DMPG/DHPC anisotropic... ResearchGate. [Link]

-

Sankaram, M. B., & Thompson, T. E. (1991). Cholesterol-induced fluid-phase immiscibility in membranes. Proceedings of the National Academy of Sciences, 88(19), 8686-8690. [Link]

-

Lorieau, J., & Bax, A. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Langmuir, 30(20), 5849-5858. [Link]

-

Heberle, F. A., & Feigenson, G. W. (2011). Phase behavior of lipid mixtures. Cold Spring Harbor Perspectives in Biology, 3(4), a004730. [Link]

-

Beaugrand, M., et al. (2009). Bicelles: A natural ‘molecular goniometer’ for structural, dynamical and topological studies of molecules in membranes. Biochimie, 91(6), 749-760. [Link]

-

Glover, K. J., Whiles, J. A., & Vold, R. R. (2012). The Magic of Bicelles Lights Up Membrane Protein Structure. Chemical Reviews, 112(11), 5641-5655. [Link]

-

Nagle, J. F., & Tristram-Nagle, S. (2018). Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. Methods in Molecular Biology, 1699, 1-21. [Link]

-

Unknown. (n.d.). DSC scans for lipid bilayers containing DMPC (left), DPPC (second from... ResearchGate. [Link]

-

Glover, K. J., et al. (2018). A novel lipid-polymer system with unique properties has potential in drug delivery and biotechnology applications. bioRxiv. [Link]

-

Lentz, B. R., Barenholz, Y., & Thompson, T. E. (1976). Phase behavior of mixed phosphatidylglycerol/phosphatidylcholine multilamellar and unilamellar vesicles. Biochemistry, 15(20), 4521-4528. [Link]

-

Vold, R. R., & Prosser, R. S. (2001). Temperature Dependence of DMPC/DHPC Mixing in a Bicellar Solution and Its Structural Implications. Semantic Scholar. [Link]

-

Unknown. (n.d.). Critical micellar concentration of DPC in various media. (crosses) 5.0 M LiCl. ResearchGate. [Link]

-

Bryant, S. J., et al. (2011). A small-angle neutron scattering study of biologically relevant mixed surfactant micelles comprising 1,2-diheptanoyl-sn-phosphatidylcholine and sodium dodecyl sulfate or dodecyltrimethylammonium bromide. ResearchGate. [Link]

-

Unknown. (n.d.). TEM images of DMPC/DHPC mixture; (a) XDHPC = 0.4, 20 mM, and (b) the.... ResearchGate. [Link]

-

Glover, K. J., et al. (2022). The best of both worlds: A new lipid complex has micelle and bicelle-like properties. bioRxiv. [Link]

-

Unknown. (n.d.). The phase diagram of the DMPC/cholesterol membrane, adapted from.... ResearchGate. [Link]

-

Glover, K. J., Whiles, J. A., & Vold, R. R. (2012). The Magic of Bicelles Lights Up Membrane Protein Structure. PubMed Central. [Link]

-

Baoukina, S., & Tieleman, D. P. (2017). Phase behavior of supported lipid bilayers: A systematic study by coarse-grained molecular dynamics simulations. The Journal of Chemical Physics, 147(4), 045103. [Link]

-

D'Amico, F., et al. (2020). Small-Angle Neutron Scattering Study of Bicelles and Proteobicelles with Incorporated Mitochondrial Cytochrome c Oxidase. ResearchGate. [Link]

-

Khatri, N., & Kumar, S. (2022). Phase behavior of two-component lipid membranes: Theory and experiments. arXiv. [Link]

-

Harroun, T. A., et al. (2005). Comprehensive Examination of Mesophases Formed by DMPC and DHPC Mixtures. ACS Publications. [Link]

-

Koynova, R., & Caffrey, M. (2016). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Membranes, 6(3), 35. [Link]

-

Unknown. (n.d.). Phase diagram of (a) DMPC + DPPC mixtures and (b) DMPC + DSPC mixtures.... ResearchGate. [Link]

-

Unknown. (n.d.). Phase diagram of a mixture of DMPC and DSPC with individual melting temperatures of 297 K (23.8. ResearchGate. [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. [Link]

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Avanti Polar Lipids. [Link]

-

Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering. Waters. [Link]

-

Unknown. (n.d.). DSC Thermograms of DMPC multilamellar vesicles containing varying mole.... ResearchGate. [Link]

-

Pérez-López, J. H., et al. (2021). Thermodynamic and Mechanical Properties of DMPC/Cholesterol Mixed Monolayers at Physiological Conditions. Frontiers in Chemistry, 9, 648596. [Link]

-

Unknown. (n.d.). A–D Differential scanning calorimetry (DSC) scans of DMPC unilamellar.... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. webster.ncnr.nist.gov [webster.ncnr.nist.gov]

- 7. researchgate.net [researchgate.net]